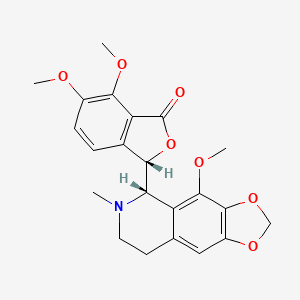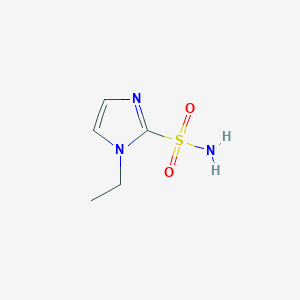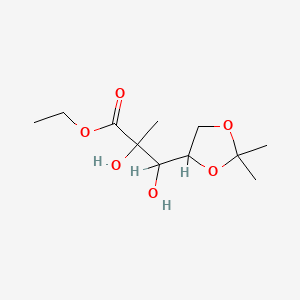
3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can modulate the activity of its targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Propiedades
Fórmula molecular |
C11H5F6IN2 |
|---|---|
Peso molecular |
406.07 g/mol |
Nombre IUPAC |
5-[3,5-bis(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C11H5F6IN2/c12-10(13,14)6-1-5(9-8(18)4-19-20-9)2-7(3-6)11(15,16)17/h1-4H,(H,19,20) |
Clave InChI |
IZYIMEUSSGWENB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


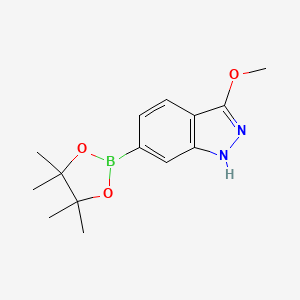
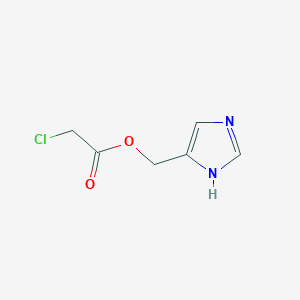

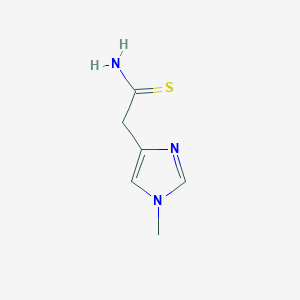
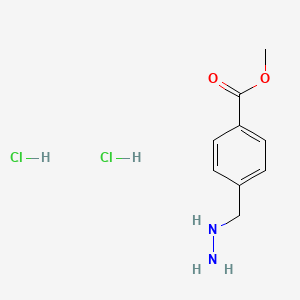

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
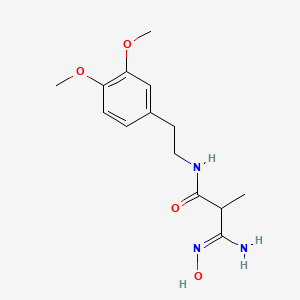
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
